N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include a sulfanyl (-S-) bridge linking the acetamide moiety to the pyrimidine ring, a cyclopentyl group at the N-position, and a 4-methylphenyl substituent at the 7-position of the thienopyrimidine scaffold. This compound’s design likely targets enzyme inhibition (e.g., kinases or proteases) due to the thienopyrimidine core’s known role in modulating protein interactions .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-13-7-9-14(10-8-13)16-11-27-19-18(16)23-21(24(2)20(19)26)28-12-17(25)22-15-5-3-4-6-15/h7-11,15H,3-6,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSDGCRDXYTPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s lipophilicity suggests it can easily diffuse into cells, potentially interacting with intracellular targets.
Biochemical Pathways
Without knowledge of the specific targets of HMS3499N22, it’s challenging to summarize the affected biochemical pathways. The compound’s structure suggests it may interact with various biochemical pathways, influencing cellular processes.
Pharmacokinetics
Its lipophilicity suggests it may have good bioavailability, as lipophilic compounds can easily diffuse across biological membranes.
Result of Action
The molecular and cellular effects of HMS3499N22’s action are currently unknown due to the lack of information on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of HMS3499N22. For instance, the compound’s lipophilicity suggests it may be affected by the lipid composition of the cellular environment. Other factors, such as pH and temperature, could also influence its stability and activity.
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a lipophilic inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair. This interaction inhibits the enzyme’s activity, leading to potential therapeutic effects in conditions where dihydrofolate reductase is overactive.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting dihydrofolate reductase, it can disrupt the folate cycle, leading to altered gene expression and reduced cell proliferation. This makes it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the availability of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids, thereby affecting DNA synthesis and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of dihydrofolate reductase, resulting in prolonged effects on cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits dihydrofolate reductase without causing significant toxicity. At higher doses, it may lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the folate cycle and nucleotide synthesis. By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to changes in metabolic flux and metabolite levels. This disruption can affect the synthesis of nucleotides and amino acids, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, affecting its localization and activity. The compound’s lipophilic nature allows it to cross cell membranes easily, enhancing its distribution within tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with dihydrofolate reductase occurs primarily in the cytoplasm, where the enzyme is localized. This localization is essential for the compound’s inhibitory effects on the enzyme and its subsequent impact on cellular metabolism.
Biological Activity
N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H25N3O2S2, with a molecular weight of 427.58 g/mol. The synthesis typically involves several key steps:
- Formation of the Thienopyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : The thioether linkage is introduced using thioether reagents under controlled conditions.
- Cyclopentyl and Acetamide Attachments : These groups are added through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including this compound. Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 1.5 | Induction of apoptosis |
| HepG2 (liver) | 1.8 | Cell cycle arrest |
| A549 (lung) | 1.6 | Inhibition of migration |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells via multiple mechanisms.
Antimicrobial Activity
The thienopyrimidine scaffold has been associated with antimicrobial properties as well. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that N-cyclopentyl derivatives could be promising candidates for further development as antimicrobial agents.
Case Studies and Research Findings
- Cell Viability Assays : A study conducted on various human cancer cell lines revealed that N-cyclopentyl derivatives significantly reduced cell viability compared to control groups, demonstrating their potential as anticancer agents .
- Mechanistic Insights : Research focusing on the mechanism of action showed that these compounds could activate apoptotic pathways in cancer cells while inhibiting critical signaling pathways involved in cell survival .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that these compounds can effectively reduce tumor growth without significant toxicity to normal tissues .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine vs.
Cyclopenta-Fused vs. Non-Fused Cores N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): The fused cyclopentane ring introduces conformational rigidity, which may enhance binding specificity but reduce synthetic accessibility (53% yield) .
B. Substituent Effects
Acetamide Side Chains Target Compound: The cyclopentyl group on the acetamide nitrogen increases steric bulk and lipophilicity, favoring interactions with hydrophobic enzyme pockets. Chlorophenyl Derivatives: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () use halogenated aryl groups for enhanced hydrogen bonding and van der Waals interactions, though with reduced metabolic stability .
Aryl and Heteroaryl Modifications 4-Methylphenyl (Target) vs. 2,6-Dimethylphenoxy (): The 4-methylphenyl group in the target compound provides moderate steric hindrance, whereas bulkier substituents (e.g., 2,6-dimethylphenoxy in ) may impede target binding despite improving thermal stability (mp 230°C in ) .
Key Observations :
- The target compound’s estimated molecular weight (~476 Da) exceeds that of simpler analogs (e.g., 326–344 Da), suggesting enhanced binding affinity but possible challenges in bioavailability.
- Chlorophenyl derivatives () exhibit higher melting points (230°C) due to strong intermolecular forces, whereas cyclopentyl groups (target compound) may lower melting points by disrupting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
